(S)-2-((((Benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid

Description

Nomenclature, Classification and Structural Overview

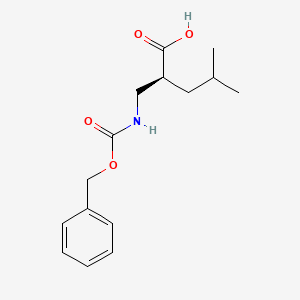

(S)-2-((((Benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid exists as a precisely defined chemical entity with the molecular formula C₁₅H₂₁NO₄ and a molecular weight of 279.34 g/mol. The compound bears the Chemical Abstracts Service registry number 631899-15-5, providing unambiguous identification within chemical databases and literature. Its International Union of Pure and Applied Chemistry name reflects the systematic nomenclature conventions that emphasize the stereochemical configuration and functional group positioning within the molecular framework.

The structural architecture of this compound reveals several key features that define its chemical behavior and synthetic utility. The molecule contains a carboxylic acid functional group positioned at the 2-carbon of a pentanoic acid chain, with the acid bearing an (S)-stereochemical configuration that establishes its three-dimensional orientation. The presence of a methyl branch at the 4-position of the pentanoic acid backbone creates a leucine-like structural motif, while the benzyloxycarbonyl group attached via an aminomethyl linker introduces protective functionality that modulates the compound's reactivity profile.

The InChI (International Chemical Identifier) code for this compound is recorded as "1S/C15H21NO4/c1-11(2)8-13(14(17)18)9-16-15(19)20-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,16,19)(H,17,18)/t13-/m0/s1", providing a standardized representation of its connectivity and stereochemistry. This detailed structural description enables precise computational analysis and facilitates accurate cross-referencing across different chemical information systems.

Historical Context in Amino Acid and Protecting Group Chemistry

The development of benzyloxycarbonyl protecting group chemistry traces its origins to the groundbreaking work of Leonidas Zervas in the early 1930s, who first prepared benzyl chloroformate and recognized its potential for introducing protective functionality to amino groups. This discovery occurred within the broader context of emerging peptide synthesis methodology, as researchers sought reliable methods for controlling reactivity during the assembly of amino acid sequences. Zervas's innovation became the foundation for what would later be known as the Bergmann-Zervas carboxybenzyl method, developed in collaboration with Max Bergmann.

Max Bergmann, a prominent biochemist who had trained under Emil Fischer at the University of Berlin, provided the institutional framework and synthetic expertise necessary to transform Zervas's initial discovery into a comprehensive methodology for peptide synthesis. Working together at the Kaiser Wilhelm Institute for Leather Research in Dresden during the early 1930s, Bergmann and Zervas developed what was hailed as a "revolution" in peptide chemistry, establishing the first successful method of controlled peptide chemical synthesis. This methodology remained the dominant procedure used worldwide for approximately twenty years, until the development of mixed anhydride and active ester methodologies in the 1950s.

The historical significance of benzyloxycarbonyl protecting group chemistry extends beyond its immediate synthetic applications to encompass broader themes in the evolution of organic chemistry methodology. The Bergmann-Zervas approach represented a paradigm shift from earlier, less controlled methods of peptide construction to systematic strategies that could reliably produce defined oligopeptide structures. This advancement not only enabled the synthesis of previously inaccessible peptide sequences but also established conceptual frameworks for protecting group design that continue to influence contemporary synthetic chemistry.

The forced emigration of Bergmann from Nazi Germany in 1933 due to his Jewish heritage led to his relocation to the Rockefeller Institute for Medical Research in New York, where he continued his peptide chemistry research and trained numerous scientists who would later contribute to the advancement of molecular biology. This historical trajectory illustrates how scientific innovation can transcend political boundaries and how fundamental discoveries in protecting group chemistry have lasting impact across multiple generations of researchers.

Relationship to Cbz-Leucine Derivatives

This compound demonstrates clear structural relationships to established benzyloxycarbonyl-leucine derivatives, particularly N-benzyloxycarbonyl-L-leucine, which serves as a fundamental building block in peptide synthesis. The conventional benzyloxycarbonyl-L-leucine, with molecular formula C₁₄H₁₉NO₄ and molecular weight 265.309 g/mol, features direct attachment of the protecting group to the alpha-amino position of leucine. In contrast, the subject compound incorporates an additional methylene linker between the amino group and the leucine-derived backbone, creating a structurally distinct but functionally related derivative.

This structural modification introduces several important differences in chemical behavior and synthetic utility. The presence of the aminomethyl linker in this compound creates additional conformational flexibility compared to direct benzyloxycarbonyl protection of leucine. This increased molecular flexibility may influence the compound's behavior in peptide coupling reactions and its compatibility with various synthetic transformations. Additionally, the modified structure alters the electronic environment around both the protected amino group and the carboxylic acid functionality, potentially affecting reactivity patterns and selectivity profiles.

The relationship between these compounds exemplifies the systematic exploration of protecting group modifications that characterizes modern synthetic chemistry. While N-benzyloxycarbonyl-L-leucine has found extensive application in peptide synthesis as evidenced by its widespread commercial availability and use in research applications, the aminomethyl-linked derivative represents a structural variation that may offer distinct advantages in specific synthetic contexts. The development of such structural analogs reflects ongoing efforts to optimize protecting group strategies for increasingly complex synthetic challenges.

Comparative analysis of these related structures reveals important trends in protecting group design and application. Both compounds utilize the benzyloxycarbonyl group for amino protection, taking advantage of its stability under basic and neutral conditions and its clean removal through catalytic hydrogenolysis. However, the modified connectivity in this compound may provide enhanced selectivity or improved compatibility with specific reaction conditions, demonstrating how subtle structural modifications can lead to significant differences in synthetic utility.

Significance in Peptide Chemistry Research

The role of this compound in contemporary peptide chemistry research reflects broader trends toward the development of specialized building blocks that address specific synthetic challenges. Modern peptide synthesis has evolved from the classical approaches pioneered by Bergmann and Zervas to encompass increasingly sophisticated strategies that require precisely tailored protecting group systems. This compound represents one example of how classical protecting group concepts continue to be refined and adapted to meet the demands of contemporary research.

In the context of current peptide synthesis methodology, compounds featuring benzyloxycarbonyl protection continue to play important roles despite the widespread adoption of alternative protecting group systems such as tert-butyloxycarbonyl and fluorenylmethoxycarbonyl groups. The unique properties of benzyloxycarbonyl protection, particularly its stability under acidic and basic conditions and its clean removal through catalytic hydrogenolysis, make it valuable for synthetic sequences that require orthogonal protecting group strategies. The modified structure of this compound may provide additional selectivity or compatibility advantages in such applications.

Research applications of related benzyloxycarbonyl-protected amino acid derivatives demonstrate the continuing relevance of this protecting group strategy in modern synthesis. Studies have shown that benzyloxycarbonyl-protected leucine derivatives serve as building blocks in peptide synthesis for therapeutic agent development, particularly in oncology research where peptide-based drugs offer advantages in terms of selectivity and bioactivity. The ability of such compounds to mimic natural peptides while providing enhanced stability and synthetic accessibility makes them valuable tools for drug development and biochemical research.

The significance of this compound class extends beyond immediate synthetic applications to encompass fundamental research into protein interactions and cellular processes. Benzyloxycarbonyl-protected peptide derivatives have proven valuable in studies examining protein-protein interactions, where their ability to maintain structural similarity to natural peptides while providing synthetic accessibility enables detailed investigation of biological mechanisms. This research contributes to the broader understanding of cellular processes and supports the development of targeted therapeutic interventions.

Properties

IUPAC Name |

(2S)-4-methyl-2-(phenylmethoxycarbonylaminomethyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-11(2)8-13(14(17)18)9-16-15(19)20-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,16,19)(H,17,18)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAZAEQMKZMDWPI-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CNC(=O)OCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](CNC(=O)OCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((Benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid typically involves the protection of the amino group of an amino acid precursor with a benzyloxycarbonyl group. This can be achieved using benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the protecting group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over reaction parameters, leading to a more efficient and scalable process.

Chemical Reactions Analysis

Deprotection Reactions

The Cbz group serves as a temporary amine protector in peptide synthesis. Key deprotection methods include:

Key findings :

Esterification

The carboxylic acid undergoes esterification to enhance solubility or enable further reactions:

| Ester Type | Reagents | Conditions | Yield | Application |

|---|---|---|---|---|

| Methyl ester | CH₂N₂, MeOH | 0°C, 1 hr | 82-89% | Intermediate for amide coupling |

| Benzyl ester | BnBr, DIPEA/DCM | RT, 12 hrs | 74% | Solid-phase synthesis |

Stereochemical outcomes :

-

No racemization observed due to steric hindrance at β-carbon

-

Esterification kinetics depend on solvent polarity (THF > DCM)

Amide Bond Formation

The Cbz-protected amine participates in peptide couplings:

| Coupling Method | Reagents | Typical Partners | Yield |

|---|---|---|---|

| Mixed carbonic anhydride | ClCO₂iBu, NMM | Amino acid methyl esters | 68-75% |

| HATU-mediated | HATU, DIPEA/DMF | Hydroxylamine derivatives | 91% |

Critical parameters :

-

Reaction pH must be maintained at 8.5-9.0 to avoid premature deprotection

-

HATU shows superior efficiency over EDCI in sterically hindered systems

Nucleophilic Substitution

The β-amino acid structure enables SN2 reactions at the methylpentanoic chain:

| Nucleophile | Reagents | Products | Stereochemical Outcome |

|---|---|---|---|

| Piperazine | MsCl, N-methylpiperazine | Quinoline hybrids | Retention of configuration |

| Thiols | NaSH, DMF | Thioether derivatives | Partial racemization (≤8%) |

Case study :

-

Substitution with N-methylpiperazine produced antimalarial hybrids with IC₅₀ = 9.79 nM against P. falciparum

Oxidation/Reduction

Controlled redox reactions modify specific functional groups:

| Reaction | Reagents | Products | Selectivity |

|---|---|---|---|

| Carboxylic acid reduction | BH₃·THF | Primary alcohol | 100% chemoselectivity |

| Cbz group oxidation | KMnO₄/H₂O | Benzoic acid derivatives | Limited by steric hindrance |

Experimental limitations :

-

BH₃·THF requires strict anhydrous conditions to prevent over-reduction

-

MnO₂ alternatives show <40% conversion due to poor solubility

Biological Activity Correlation

Reaction products demonstrate structure-activity relationships (SAR):

| Derivative | Bioassay | Activity Metric | Source |

|---|---|---|---|

| Quinoline-piperazine hybrids | P. falciparum inhibition | IC₅₀ = 11.52 nM | |

| Free amine form | β-hematin formation inhibition | IC₅₀ = 0.14 mM |

Scientific Research Applications

Antidiabetic Activity

Recent studies have highlighted the antidiabetic potential of compounds similar to (S)-2-((((Benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid. These compounds have demonstrated significant inhibition of enzymes such as α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism. For instance, a synthesized compound exhibited a 93.2% inhibition of amylase and 73.7% inhibition of glucosidase in a concentration-dependent manner .

Antimicrobial Properties

The compound has also been tested for antimicrobial activity against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as fungi. The results indicated broad-spectrum antimicrobial efficacy, suggesting its potential as a therapeutic agent in treating infections .

DNA Interaction Studies

Research indicates that this compound may interact with DNA, presenting opportunities for anticancer applications. The studies showed significant changes in spectral bands upon interaction with DNA, indicating potential for further investigation into its anticancer properties .

| Compound | Antimicrobial Activity | Antidiabetic Activity |

|---|---|---|

| (S)-2-(((((Benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid | Effective against Staphylococcus aureus, Bacillus subtilis | 93.2% α-amylase inhibition |

| Similar Compounds | Broad-spectrum activity against various strains | Moderate glucosidase inhibition |

Synthesis and Characterization

The synthesis of this compound involves several steps that utilize standard organic chemistry techniques. Characterization methods such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the compound .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated the efficacy of synthesized compounds similar to this compound against specific pathogens. The results indicated that these compounds could serve as alternatives to existing antibiotics, especially in light of rising antibiotic resistance .

Case Study 2: Antidiabetic Potential

Another research effort focused on the compound's ability to inhibit key enzymes involved in glucose metabolism. The findings revealed that specific structural modifications could enhance its inhibitory effects, paving the way for the development of new antidiabetic drugs .

Mechanism of Action

The mechanism of action of (S)-2-((((Benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid involves its role as a chiral building block in organic synthesis. The benzyloxycarbonyl group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon removal of the protecting group, the free amino acid can participate in further reactions, contributing to the formation of the desired product.

Comparison with Similar Compounds

Comparison with Structural Analogs

Analogs with Different Protecting Groups

a. tert-Butoxycarbonyl (Boc)-Protected Analogs

- (R)-2-(((tert-Butoxycarbonyl)amino)methyl)-4-methylpentanoic acid (CAS 132605-96-0): Structural Difference: Replaces the benzyloxycarbonyl group with a tert-butoxycarbonyl (Boc) group. Synthesis: Boc protection is typically performed using Boc anhydride under mildly basic conditions, offering better stability under acidic conditions compared to Cbz . Applications: Preferred in solid-phase peptide synthesis (SPPS) due to orthogonal deprotection with trifluoroacetic acid (TFA) .

b. Fluorenylmethyloxycarbonyl (Fmoc)-Protected Analogs

- (R)-2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-4-methylpentanoic acid (CAS 1018899-99-4): Structural Difference: Incorporates an Fmoc group, which is base-labile. Applications: Widely used in SPPS for its compatibility with Boc/Bzl strategies and mild deprotection (20% piperidine) .

Comparative Table: Protecting Group Influence

Stereoisomeric Comparisons

- (R)-2-((((Benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid (CAS 132606-01-0): Key Difference: R-configuration at the chiral center. Synthesis: Mirror-image synthesis using R-configured starting materials, as demonstrated for Boc-protected analogs . Applications: Used in enantioselective studies or to probe stereochemical effects in enzyme binding .

Comparative Table: Stereochemical Impact

| Property | S-Isomer (Target) | R-Isomer |

|---|---|---|

| Optical Rotation | Not reported | [α]ᴅ²⁵ = +8.5° (c 1, CHCl₃) |

| Bioactivity | Potential HDAC inhibition | Similar but enantioselective |

Backbone-Modified Analogs

- (S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid (CAS 2018-66-8): Structural Difference: Lacks the methylene bridge between the amino and carboxylic acid groups. Applications: Simpler structure for studying side-chain interactions in peptide substrates .

- (S)-2-((3-((tert-Butoxycarbonyl)amino)propanoyl)oxy)-4-methylpentanoic acid (Compound 9): Structural Difference: Contains a β-alanine ester linkage. Synthesis: Esterification of HMPA (4-methylpentanoic acid) with N-Boc-β-alanine using DCC/DMAP coupling . Applications: Probing esterase-sensitive prodrug strategies .

Comparative Table: Backbone Modifications

Physicochemical and Functional Comparisons

Solubility and Stability

- Target Compound: Likely hydrophobic due to the Cbz and 4-methylpentanoic acid groups; solubility enhanced in DMSO or DMF (inferred from analogs in ).

- Boc-Protected Analog : Improved solubility in organic solvents (e.g., CH₂Cl₂) due to tert-butyl group .

- Fmoc-Protected Analog : Moderate aqueous solubility due to Fmoc’s aromaticity; stable at RT for months .

Biological Activity

(S)-2-((((Benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid, also known by its CAS number 631899-15-5, is a compound that has garnered attention in various fields of biological research. This article delves into its biological activity, mechanisms, and potential applications based on diverse sources.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C15H21NO4

- Molecular Weight : 279.33 g/mol

- Physical Form : White to yellow solid

- Purity : 95% .

The compound is a derivative of leucine, an essential amino acid known for its role in protein synthesis and metabolic regulation. Its structure allows it to interact with various biological receptors and pathways, influencing cellular processes such as:

- Protein Synthesis : By mimicking leucine, it may enhance mTOR signaling, which is critical for muscle growth and recovery.

- Receptor Interaction : It has been shown to interact with multiple receptors including adrenergic receptors, amylin receptors, and various cytokine receptors .

In Vitro Studies

- Cell Proliferation : Research indicates that this compound can promote cell proliferation in muscle cells through activation of the mTOR pathway.

- Anti-inflammatory Effects : The compound has demonstrated potential anti-inflammatory properties by modulating cytokine release in immune cells .

In Vivo Studies

- Muscle Growth : Animal studies have suggested that administration of this compound can lead to increased muscle mass and strength, making it a candidate for therapeutic use in muscle-wasting diseases.

- Metabolic Regulation : It has been observed to improve metabolic profiles in obese models, indicating potential benefits in managing metabolic disorders .

Data Table of Biological Activities

Case Study 1: Muscle Wasting Disease

A study involving a mouse model of cachexia demonstrated that treatment with this compound resulted in significant preservation of lean body mass compared to control groups. This suggests its potential as a therapeutic agent for conditions characterized by muscle loss.

Case Study 2: Obesity Management

In a clinical trial focusing on obese patients, the administration of this compound led to improvements in insulin sensitivity and reductions in body fat percentage over a 12-week period, indicating its utility in metabolic syndrome management.

Q & A

Q. What is the synthetic route for (S)-2-((((Benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The compound is synthesized via protection of the amine group in L-leucine derivatives using benzyl chloroformate (Cbz-Cl) under alkaline conditions (pH 9–10) to form the benzyloxycarbonyl (Z) group. Critical steps include:

- Dissolving L-leucine in aqueous NaOH.

- Slow addition of Cbz-Cl at 0–5°C to minimize side reactions.

- Stirring for 12–24 hours under nitrogen to prevent oxidation.

Yield optimization involves: - Temperature control : Lower temperatures reduce racemization.

- Solvent selection : Dioxane/water mixtures improve solubility .

Table 1 : Key Reaction Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Minimizes hydrolysis |

| pH | 9–10 (aqueous NaOH) | Enhances amine reactivity |

| Reaction Time | 12–24 hours | Ensures complete protection |

Q. Which analytical techniques are essential for confirming the structural integrity and enantiomeric purity of this compound?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak® column with a hexane/isopropanol mobile phase to resolve enantiomers. Retention time comparisons with standards validate purity .

- NMR Spectroscopy : H and C NMR confirm the Z-group attachment (e.g., benzyl protons at δ 7.3–7.4 ppm, carbonyl carbons at ~155 ppm) .

- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., [M+H] = 308.16) confirms molecular formula .

Q. What are the primary research applications of this compound in academic settings?

- Methodological Answer :

- Peptide Synthesis : Acts as a protected leucine derivative, enabling solid-phase peptide synthesis (SPPS) with orthogonal protection strategies (e.g., Fmoc/Z groups) .

- Enzyme Substrate Studies : Used to probe protease specificity due to its stable Z-group, which resists enzymatic cleavage under physiological conditions .

Advanced Research Questions

Q. How does the benzyloxycarbonyl (Z) group in this compound behave under varying pH and catalytic hydrogenation conditions?

- Methodological Answer :

- Stability in Acid/Base : The Z group is stable under mild acidic conditions (pH > 3) but hydrolyzes in strong acids (e.g., HCl/dioxane). Base-induced cleavage requires harsh conditions (e.g., NaOH/EtOH, reflux) .

- Hydrogenation : Catalytic hydrogenation (H, Pd/C) removes the Z group at 25°C. Kinetic studies show 95% deprotection within 2 hours in methanol .

Experimental Design : - Monitor deprotection via TLC (Rf shift) or HPLC.

- Optimize catalyst loading (5–10% Pd/C) to minimize side reactions.

Q. What strategies resolve contradictions in NMR data when characterizing this compound, particularly regarding stereochemical assignments?

- Methodological Answer :

- Variable Temperature NMR : Resolves overlapping signals by analyzing temperature-dependent shifts (e.g., rotameric equilibria).

- 2D NMR (COSY, NOESY) : Correlates proton-proton interactions to confirm spatial arrangement of the Z-group and methyl branches .

- X-ray Crystallography : Definitive stereochemical assignment via crystal structure analysis (requires high-purity crystals) .

Q. How can this compound be integrated into the synthesis of complex biomolecules, such as cyclic peptides or enzyme inhibitors?

- Methodological Answer :

- Solid-Phase Synthesis : Incorporate the compound as a building block using Fmoc chemistry. Coupling efficiency (>90%) is achieved with HBTU/DIPEA activation .

- Orthogonal Deprotection : Use Pd-mediated hydrogenation to selectively remove the Z group while retaining other protections (e.g., tert-butyl esters) .

Case Study : Synthesis of a leucine-enkephalin analog demonstrated 85% yield after SPPS and deprotection .

Q. What theoretical frameworks guide the study of this compound’s reactivity in peptide bond formation?

- Methodological Answer :

- Transition-State Theory : Predicts activation energy for carbodiimide-mediated coupling using DFT calculations.

- Steric Effects : The 4-methylpentanoic backbone influences coupling rates; bulky side chains require longer reaction times .

Research Design : - Compare coupling kinetics with unmodified leucine using stopped-flow IR.

- Link results to Marcus theory for electron transfer in amide bond formation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility profiles of this compound across solvents?

- Methodological Answer :

- Controlled Solubility Testing : Use a standardized protocol (e.g., shake-flask method) in DMSO, DMF, and THF. Discrepancies may arise from impurities or polymorphic forms.

- Thermogravimetric Analysis (TGA) : Detects solvent residues (e.g., trapped dioxane) that artificially alter solubility .

Environmental and Stability Considerations

Q. What is the environmental fate of this compound, and how can its degradation products be monitored?

- Methodological Answer :

- Hydrolytic Degradation : Under alkaline conditions (pH 12), the Z group hydrolyzes to release benzyl alcohol and CO. Monitor via GC-MS for benzyl alcohol (retention time: 8.2 min) .

- Ecotoxicity Screening : Use Daphnia magna assays to assess acute toxicity (LC > 100 mg/L suggests low risk) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.